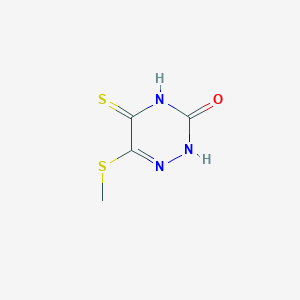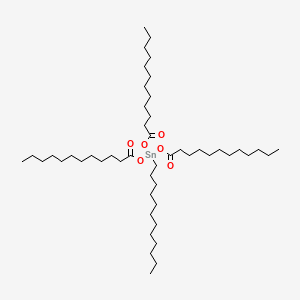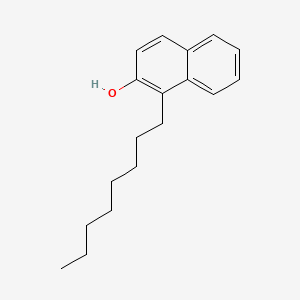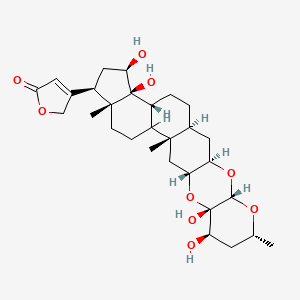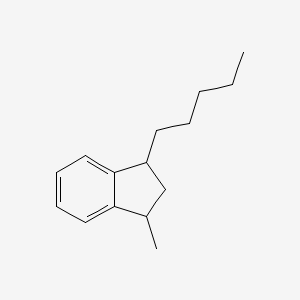
1-Methyl-3-pentylindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-pentylindan is an organic compound with the molecular formula C15H22 It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring This compound is characterized by the presence of a methyl group at the first position and a pentyl group at the third position of the indane structure
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-pentylindan can be synthesized through several methods. One common approach involves the alkylation of indan with pentyl halides in the presence of a strong base. The reaction typically proceeds under reflux conditions with a suitable solvent such as toluene or xylene. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production.
化学反应分析
Types of Reactions: 1-Methyl-3-pentylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-Methyl-3-pentylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-3-pentylindan involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-Methyl-2-pentylindan: Similar structure but with the pentyl group at the second position.
1-Methyl-3-hexylindan: Similar structure but with a hexyl group instead of a pentyl group.
1-Methyl-3-butylindan: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness: 1-Methyl-3-pentylindan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
85721-18-2 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
1-methyl-3-pentyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H22/c1-3-4-5-8-13-11-12(2)14-9-6-7-10-15(13)14/h6-7,9-10,12-13H,3-5,8,11H2,1-2H3 |
InChI 键 |
WYJGPGQXRYNHKF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CC(C2=CC=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


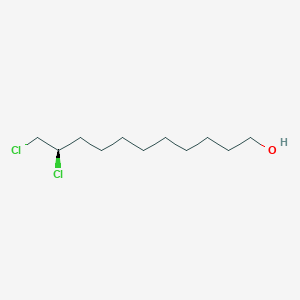

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
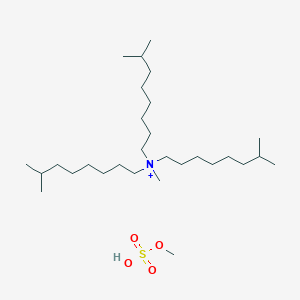
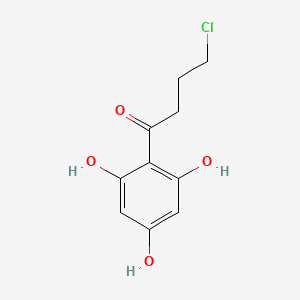
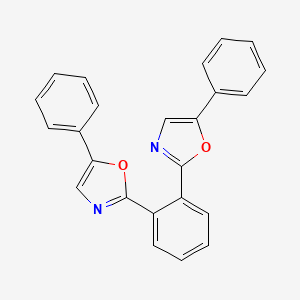
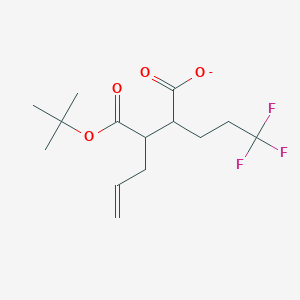
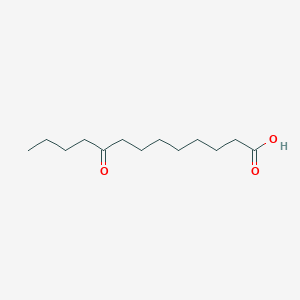
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
